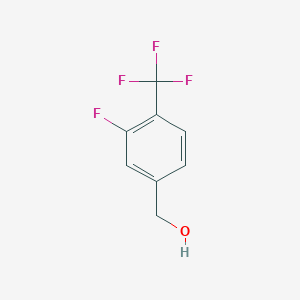

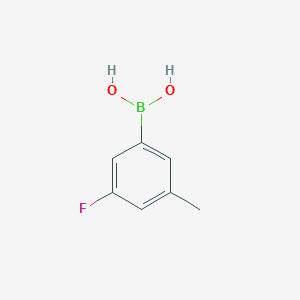

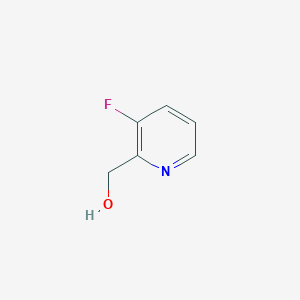

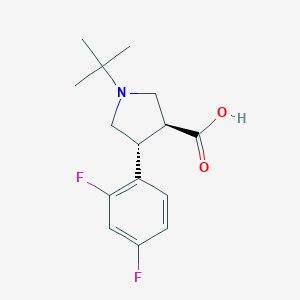

(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

The compound (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that has been synthesized with high enantiomeric excess. It is a relevant intermediate in the production of pharmaceuticals, particularly for the synthesis of nicotinic acetylcholine receptor agonists .

Synthesis Analysis

The synthesis of this compound involves a practical asymmetric synthesis via a nitrile anion cyclization strategy. Starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone, the process includes a catalytic CBS asymmetric reduction, t-butylamine displacement, and a conjugate addition of the hindered secondary amine to acrylonitrile. The key cyclization step concomitantly forms the pyrrolidine ring with inversion at the C-4 center, resulting in high yields and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of related pyrrolidine derivatives has been characterized by X-ray diffraction studies, which typically show the pyrrolidine ring adopting an envelope conformation. The dihedral angles between the substituents and the pyrrolidine ring are indicative of the spatial arrangement of the molecule, which is crucial for its biological activity .

Chemical Reactions Analysis

The tert-butyl group in pyrrolidine derivatives is often used to direct regioselective substitutions due to its bulky nature. This allows for selective functionalization at specific positions on the pyrrolidine ring, which is essential for the synthesis of various pharmaceutical compounds . The compound is likely to undergo similar reactions due to the presence of the tert-butyl group and the reactive carboxylic acid moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the molecule. The presence of the difluorophenyl group can contribute to the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The carboxylic acid moiety is a reactive functional group that can engage in various chemical reactions, including esterification and amidation, which are commonly used in drug synthesis .

Wissenschaftliche Forschungsanwendungen

Natural Metabolites and Synthetic Compounds

The compound (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, due to its tert-butyl group(s), shares structural similarity with certain neo fatty acids and neo alkanes. Such compounds, both naturally occurring and synthesized, have demonstrated diverse biological activities. Natural metabolites containing tertiary butyl groups, including certain neo carboxylic acids and neo alkanes, have been investigated for their potential in various chemical preparations. These preparations highlight the versatility of these compounds in acting as antioxidants, anticancer, antimicrobial, and antibacterial agents. Beyond this, they find applications in industries such as cosmetics, agronomy, and pharmaceuticals, showcasing their broad utility across different sectors (Dembitsky, 2006).

Asymmetric Synthesis of N-Heterocycles

The structure of (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid also relates to the field of chiral auxiliary-based asymmetric synthesis. Tert-butanesulfinamide, a compound structurally similar due to the presence of a tert-butyl group and its relevance in the synthesis of N-heterocycles, has been extensively utilized. This compound stands out in the stereoselective synthesis of amines and their derivatives, particularly in the formation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These synthesized compounds form the backbone of many natural products and therapeutically significant molecules, indicating the critical role of such structural motifs in drug discovery and medicinal chemistry (Philip et al., 2020).

Environmental and Biological Interactions

The compound's structural components also draw parallels with perfluorinated acids, including carboxylates (PFCAs) and sulfonates (PFASs), known for their persistence in the environment and detectable presence across global wildlife. The bioaccumulation potential of such compounds, especially related to their fluorinated carbon chain length, has been a subject of extensive study. While many PFCAs demonstrate environmental persistence and detectable concentrations in wildlife, their bioaccumulation potential is significantly lower than legacy persistent lipophilic compounds classified as bioaccumulative, emphasizing the need for understanding the nuanced interactions of such compounds with biological systems and the environment (Conder et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO2/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17/h4-6,11-12H,7-8H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREKTDQOMSTPDN-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432011 | |

| Record name | (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

455957-94-5 | |

| Record name | (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.